molecular formula C7H9IN2O2 B187856 5-Iodo-2,4-dimethoxy-6-methylpyrimidine CAS No. 107166-93-8

5-Iodo-2,4-dimethoxy-6-methylpyrimidine

Cat. No.: B187856
CAS No.: 107166-93-8
M. Wt: 280.06 g/mol
InChI Key: MNHCZKPPXAZXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2,4-dimethoxy-6-methylpyrimidine: is a chemical compound with the molecular formula C7H9O2N2I It is a derivative of pyrimidine, characterized by the presence of iodine, methoxy, and methyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine typically involves the iodination of 2,4-dimethoxy-6-methylpyrimidine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Iodo-2,4-dimethoxy-6-methylpyrimidine can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide ions. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 5-azido-2,4-dimethoxy-6-methylpyrimidine or 5-thio-2,4-dimethoxy-6-methylpyrimidine can be obtained.

    Oxidation Products: Various oxidized derivatives, including this compound N-oxide.

    Reduction Products: Deiodinated derivatives or reduced forms of the original compound.

Scientific Research Applications

Chemistry: 5-Iodo-2,4-dimethoxy-6-methylpyrimidine is used as a building block in organic synthesis, particularly in the preparation of more complex pyrimidine derivatives. It serves as a precursor for the synthesis of various heterocyclic compounds.

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and materials. It may also be used in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Iodo-2,4-dimethoxy-6-methylpyrimidine and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom can enhance the compound’s binding affinity and specificity towards its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 5-Iodo-2,4-dimethoxypyrimidine
  • 5-Iodo-6-methylpyrimidine-2,4-diamine
  • 2-Chloro-4-iodo-5-methylpyridine

Comparison: 5-Iodo-2,4-dimethoxy-6-methylpyrimidine is unique due to the presence of both methoxy and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with various reagents and biological targets.

Properties

IUPAC Name

5-iodo-2,4-dimethoxy-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-4-5(8)6(11-2)10-7(9-4)12-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHCZKPPXAZXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Reactant of Route 2
5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Reactant of Route 3
Reactant of Route 3
5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Reactant of Route 4
Reactant of Route 4
5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Iodo-2,4-dimethoxy-6-methylpyrimidine
Reactant of Route 6
5-Iodo-2,4-dimethoxy-6-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.